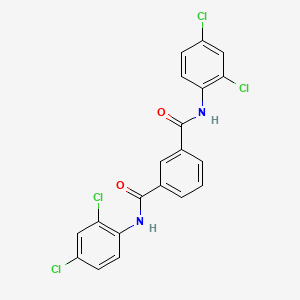![molecular formula C19H15ClN4O4S2 B4849688 methyl 2-{[({5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4849688.png)
methyl 2-{[({5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate
Vue d'ensemble
Description
Thiadiazoles are a class of heterocyclic compounds containing a 1,3,4-thiadiazole ring. They are known for their versatile applications in medicinal chemistry, agriculture, and as materials due to their significant biological activities and chemical properties.
Synthesis Analysis
- The synthesis of thiadiazole derivatives often involves cyclization reactions of thiosemicarbazides under various conditions. For example, derivatives of 1,3,4-thiadiazole have been synthesized using manganese(II) catalyzed reactions, leading to compounds with distinct molecular structures and potential applications in various fields (Dani et al., 2013).
Molecular Structure Analysis
- X-ray and DFT studies provide insights into the molecular structure of thiadiazole compounds. These studies help in understanding the stabilization of compounds through intramolecular and intermolecular hydrogen bonding, which plays a crucial role in their chemical behavior and reactivity (Dani et al., 2013).
Chemical Reactions and Properties
- Thiadiazole derivatives undergo various chemical reactions, including methylation, which can occur at different positions of the ring, influencing their chemical properties and potential applications (Werber et al., 1975).
Physical Properties Analysis
- The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystalline structure, can be influenced by their molecular organization and the presence of different substituents on the thiadiazole ring. These properties are crucial for their application in various fields.
Chemical Properties Analysis
- The chemical properties of thiadiazoles, including their reactivity, stability, and interactions with other molecules, are determined by their molecular structure. Studies on the reactivity of thiadiazole derivatives provide valuable insights into their potential applications in synthesis and drug design (Werber et al., 1975).
Propriétés
IUPAC Name |
methyl 2-[[2-[[5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4S2/c1-28-17(27)12-7-3-5-9-14(12)21-15(25)10-29-19-24-23-18(30-19)22-16(26)11-6-2-4-8-13(11)20/h2-9H,10H2,1H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJWGFOMAFTSDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4849616.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4849621.png)

![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4849629.png)
![2-[(4-methoxybenzyl)thio]-5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazole](/img/structure/B4849630.png)
![2-(2-tert-butylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4849642.png)
![ethyl 2-[(cyclopropylcarbonyl)(tetrahydro-2-furanylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4849649.png)
![N-{5-[(3-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4849662.png)
![1-benzyl-5-{[(2-furylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4849667.png)


![2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4849684.png)
![4-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B4849697.png)
![3-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-6-methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4849700.png)